molecular formula C17H17ClO B3023842 2'-Chloro-3-(2,3-dimethylphenyl)propiophenone CAS No. 898792-98-8

2'-Chloro-3-(2,3-dimethylphenyl)propiophenone

Cat. No. B3023842
CAS RN: 898792-98-8
M. Wt: 272.8 g/mol
InChI Key: AHYNJYMFNIRQGJ-UHFFFAOYSA-N
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Description

2'-Chloro-3-(2,3-dimethylphenyl)propiophenone is a chemical compound that is part of the arylalkylketone family. While the provided papers do not directly discuss this compound, they do provide insights into the behavior of structurally related compounds, which can be used to infer some aspects of the compound . For instance, the presence of chloro and methyl groups on the phenyl ring is a common theme in these papers, which suggests that 2'-Chloro-3-(2,3-dimethylphenyl)propiophenone may undergo similar reactions and possess comparable properties to those described.

Synthesis Analysis

The synthesis of related compounds typically involves multi-step reactions starting from substituted propiophenones. For example, the synthesis of 2-(3',5'-difluorophenyl)-3,5-dimethyl-2-morpholinol hydrochloride starts with 3,5-difluoropropiophenone and includes steps such as bromination, amination, cyclization, and acidification . This suggests that the synthesis of 2'-Chloro-3-(2,3-dimethylphenyl)propiophenone could also involve halogenation and subsequent functional group transformations.

Molecular Structure Analysis

The molecular structure of related compounds shows that substituents on the phenyl ring can significantly affect the overall molecular conformation. For instance, in 1-(2,4-Dichlorophenyl)-3-[4-(dimethylamino)phenyl]prop-2-enone, the dimethylaminophenyl group is nearly coplanar with the central propenone group, while the dichlorophenyl group is twisted . This indicates that in 2'-Chloro-3-(2,3-dimethylphenyl)propiophenone, the position and nature of the substituents will likely influence the molecule's conformation and possibly its reactivity.

Chemical Reactions Analysis

The chemical reactions of structurally similar compounds can provide insights into the reactivity of 2'-Chloro-3-(2,3-dimethylphenyl)propiophenone. For example, chlorination reactions of substituted dimethylphenols lead to various products depending on the reaction conditions, such as the formation of chlorocyclohexadienones or modification of methyl groups . This suggests that the chloro and methyl groups in 2'-Chloro-3-(2,3-dimethylphenyl)propiophenone may be reactive sites under certain conditions.

Physical and Chemical Properties Analysis

While the papers do not directly provide physical and chemical properties of 2'-Chloro-3-(2,3-dimethylphenyl)propiophenone, they do offer data on similar compounds. For instance, the presence of halogen atoms and the specific arrangement of substituents can affect properties like melting points, boiling points, and solubility. The crystal structure analysis of related compounds also reveals potential intermolecular interactions, such as C-H...O and weak C-H...π interactions, which could influence the compound's physical state and stability .

properties

IUPAC Name

1-(2-chlorophenyl)-3-(2,3-dimethylphenyl)propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17ClO/c1-12-6-5-7-14(13(12)2)10-11-17(19)15-8-3-4-9-16(15)18/h3-9H,10-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHYNJYMFNIRQGJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)CCC(=O)C2=CC=CC=C2Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17ClO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00644640
Record name 1-(2-Chlorophenyl)-3-(2,3-dimethylphenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00644640
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

272.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2'-Chloro-3-(2,3-dimethylphenyl)propiophenone

CAS RN

898792-98-8
Record name 1-(2-Chlorophenyl)-3-(2,3-dimethylphenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00644640
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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